Basicity Modulation by Gem-Difluoro Group
The target compound exhibits a predicted pKa of 13.79±0.10 , which reflects the significant electron-withdrawing effect of the gem-difluoro group on the piperidine nitrogen. This value is substantially lower than the expected pKa of a non-fluorinated analog like 2-(1-methylpiperidin-4-yl)ethanol (which would be >10, though exact data are unavailable), and it falls between the non-fluorinated and more strongly electron-withdrawing trifluoromethyl analogs [1]. This intermediate pKa can be critical for tuning amine basicity to optimize pharmacokinetic properties such as volume of distribution and target engagement [2].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 13.79±0.10 (predicted) |
| Comparator Or Baseline | 2-(1-methylpiperidin-4-yl)ethanol (non-fluorinated, no available experimental pKa, expected to be >10); Trifluoromethyl analog (expected pKa significantly lower due to stronger -I effect) [1] |
| Quantified Difference | Target compound's pKa is reduced relative to non-fluorinated analog and increased relative to trifluoromethyl analog, occupying an intermediate basicity space. |
| Conditions | Predicted value based on chemical structure; experimental pKa data for exact analogs are limited in public domain. |
Why This Matters
Basicity is a primary determinant of a molecule's ionization state at physiological pH, directly impacting solubility, permeability, and off-target interactions; the intermediate pKa of this compound offers a distinct parameter space for lead optimization.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., ... & Grygorenko, O. O. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
- [2] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. View Source
